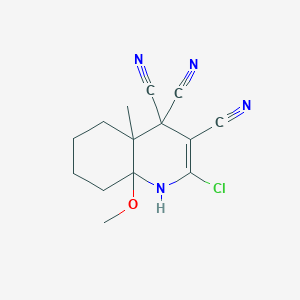![molecular formula C29H27N3O2 B11470334 2-{4-[methyl(phenyl)amino]phenyl}-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11470334.png)
2-{4-[methyl(phenyl)amino]phenyl}-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, phenyl groups, and phenoxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzophenone with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction reactions may produce more saturated analogs .
Scientific Research Applications
2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{4-[METHOXY(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 2-{4-[CHLORO(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 2-{4-[FLUORO(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{4-[METHYL(PHENYL)AMINO]PHENYL}-3-(2-PHENOXYETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both phenyl and phenoxyethyl groups. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H27N3O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[4-(N-methylanilino)phenyl]-3-(2-phenoxyethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H27N3O2/c1-31(23-10-4-2-5-11-23)24-18-16-22(17-19-24)28-30-27-15-9-8-14-26(27)29(33)32(28)20-21-34-25-12-6-3-7-13-25/h2-19,28,30H,20-21H2,1H3 |
InChI Key |
TUURELSYQGTWMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CCOC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11470251.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470259.png)
![Methyl 7-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11470266.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470273.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11470276.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B11470284.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470288.png)
![N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide](/img/structure/B11470312.png)
![N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B11470325.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11470326.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11470327.png)
![2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11470329.png)
![8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11470332.png)
